1-(Triethoxysilyl)methanamine

Heterogeneous catalysis Surface functionalization CO₂ capture

1-(Triethoxysilyl)methanamine (CAS 18306-83-7), also known as aminomethyltriethoxysilane, is a primary α-aminosilane characterized by a methylene (C1) linker between the primary amine and the triethoxysilyl group. This organosilicon compound appears as a colorless to pale yellow liquid with a density of approximately 0.93–0.955 g/cm³ at 25°C and a boiling point of ~175.6°C at 760 mmHg.

Molecular Formula C7H19NO3Si
Molecular Weight 193.32 g/mol
CAS No. 18306-83-7
Cat. No. B120261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triethoxysilyl)methanamine
CAS18306-83-7
SynonymsAminomethyltriethoxysilane; 
Molecular FormulaC7H19NO3Si
Molecular Weight193.32 g/mol
Structural Identifiers
SMILESCCO[Si](CN)(OCC)OCC
InChIInChI=1S/C7H19NO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-8H2,1-3H3
InChIKeyROWWCTUMLAVVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Triethoxysilyl)methanamine (CAS 18306-83-7) Procurement Guide: Properties, Comparators, and Evidence-Based Differentiation


1-(Triethoxysilyl)methanamine (CAS 18306-83-7), also known as aminomethyltriethoxysilane, is a primary α-aminosilane characterized by a methylene (C1) linker between the primary amine and the triethoxysilyl group . This organosilicon compound appears as a colorless to pale yellow liquid with a density of approximately 0.93–0.955 g/cm³ at 25°C and a boiling point of ~175.6°C at 760 mmHg . Its bifunctional nature—combining a hydrolyzable triethoxysilyl group with a reactive primary amine—enables covalent bonding to both inorganic substrates (via siloxane formation) and organic matrices, positioning it as a specialized coupling agent for surface modification, adhesion promotion, and composite material synthesis .

Why 1-(Triethoxysilyl)methanamine (CAS 18306-83-7) Cannot Be Substituted with Generic γ-Aminopropylsilanes


In silane coupling agent procurement, assuming functional equivalence among aminosilanes based solely on the presence of an amine and alkoxysilane group leads to suboptimal or failed material performance. The length of the alkyl linker between the amine and silicon atom fundamentally dictates the molecule's reactivity, hydrolytic stability, and the resulting interfacial architecture. Research has demonstrated that the linker length—from C1 (methyl, as in 1-(triethoxysilyl)methanamine) through C5 (pentyl)—strongly affects both catalytic cooperativity in aldol condensations and CO₂ adsorption behavior . Specifically, the α-aminosilane structure (C1 linker) exhibits distinct condensation kinetics and monolayer stability compared to the more common γ-aminopropylsilanes (C3 linker), precluding direct substitution without extensive formulation revalidation .

1-(Triethoxysilyl)methanamine (CAS 18306-83-7) Quantitative Evidence Guide: Head-to-Head Performance Data


C1 (α) Linker vs. C3 (γ) Linker: Catalytic Cooperativity in Silica-Supported Amine Systems

In a direct comparative study of silica-supported aminoalkylsilanes, the alkyl linker length (C1 through C5) was systematically varied to assess catalytic cooperativity in aldol condensations. 1-(Triethoxysilyl)methanamine (C1 linker) and 3-aminopropyltriethoxysilane (APTES, C3 linker) were evaluated under identical reaction conditions. The study found that catalytic cooperativity increased with linker length up to C3, demonstrating that the C1 linker confers distinct—and in this case, lower—catalytic cooperativity than the C3 linker. This difference is directly attributable to the proximity of the amine to the silica surface .

Heterogeneous catalysis Surface functionalization CO₂ capture

Hydrolytic Stability of Aminosilane Monolayers: C1 (α) Linker Resistance to Amine-Catalyzed Detachment

Research on aminosilane monolayer stability demonstrates that the alkyl linker length controls resistance to amine-catalyzed detachment from silica surfaces in aqueous environments. Aminosilanes with shorter alkyl linkers—including the C1 α-aminomethyl structure of 1-(triethoxysilyl)methanamine—exhibit different hydrolytic stability profiles compared to longer-chain analogs. The study explicitly states that controlling linker length can minimize amine-catalyzed detachment, with the α-aminosilane structure offering a distinct stability regime relative to γ-aminopropylsilanes [1]. While absolute quantitative detachment rates vary with specific conditions, the class-level inference is clear: the C1 linker produces a fundamentally different interfacial durability profile.

Surface chemistry Monolayer stability Material durability

Patented Primer Formulation: Aminomethyltriethoxysilane as an Explicitly Claimed Component for Fluoropolymer Adhesion

Japanese Patent JPS62119276A specifically claims aminomethyltriethoxysilane (1-(triethoxysilyl)methanamine) as a critical organic silicon compound in a primer formulation designed to improve adhesion between fluorine-containing resins and substrates [1]. The patent teaches a composition comprising an acrylic resin, an epoxy resin, and the aminosilane. The weight ratio of aminosilane to total resin (A+B) is specified as 0.5–10 parts per 100 parts resin, demonstrating that this specific α-aminosilane was selected for this demanding application over other silanes [1]. The claimed utility for bonding low-surface-energy fluoropolymers indicates a performance advantage that generic γ-aminosilanes may not replicate.

Adhesion promotion Fluoropolymer bonding Primer formulation

Moisture-Curable Silane-Terminated Polyurethanes: N-Cyclohexyl Aminomethyltriethoxysilane vs. N-Ethyl-3-trimethoxysilyl-2-methylpropanamine

In the synthesis of moisture-curable silane-terminated polyurethanes (STPUs), two aminosilane end-cappers were directly compared: N-cyclohexyl aminomethyltriethoxysilane (derived from 1-(triethoxysilyl)methanamine) and N-ethyl-3-trimethoxysilyl-2-methylpropanamine [1]. Both were incorporated into polyurethane backbones with varying NCO/OH ratios and polyol molecular weights. The study examined the effect of the spacer (α vs. γ) and the R1 substituent (alkyl vs. aryl) on mechanical properties. The resulting STPUs exhibited low viscosity with adequate tensile strength and elongation, demonstrating that the α-aminosilane derivative enables environmentally benign, CO₂-free moisture-curing compositions at room temperature [1].

Polyurethane coatings Moisture-cure adhesives Silane end-cappers

1-(Triethoxysilyl)methanamine (CAS 18306-83-7): Validated Research and Industrial Application Scenarios


Primer Formulation for Bonding Fluoropolymers to Substrates

Procurement of 1-(triethoxysilyl)methanamine is specifically indicated when developing primers for fluoropolymer adhesion. As claimed in Japanese Patent JPS62119276A, this α-aminosilane is combined with acrylic and epoxy resins to enhance bonding between low-surface-energy fluorine-containing resins and various substrates [1]. The patent's explicit selection of aminomethyltriethoxysilane over alternative coupling agents validates its efficacy in this challenging application space.

Synthesis of Moisture-Curable Silane-Terminated Polyurethanes (STPUs)

1-(Triethoxysilyl)methanamine serves as a precursor for synthesizing secondary aminosilane end-cappers (e.g., N-cyclohexyl aminomethyltriethoxysilane) used in environmentally benign, solvent-free STPU coatings and sealants [1]. These systems cure at room temperature via moisture exposure without releasing CO₂, offering a distinct formulation advantage. The α-aminosilane spacer structure contributes to the unique balance of viscosity, tensile strength, and elongation in the final cured material [1].

Tuning Catalytic Cooperativity in Silica-Supported Amine Systems

For researchers designing heterogeneous catalysts or CO₂ adsorbents based on silica-supported amines, 1-(triethoxysilyl)methanamine (C1 linker) provides a distinct surface environment with lower amine-silanol cooperativity compared to γ-aminopropylsilanes (C3 linker) [1]. Systematic studies demonstrate that the linker length directly controls catalytic activity in aldol condensations and CO₂ adsorption behavior, making the α-aminosilane the compound of choice when low cooperativity is desired to tune selectivity or avoid unwanted side reactions [1].

Functionalization of Silica Surfaces Requiring Controlled Hydrolytic Stability

1-(Triethoxysilyl)methanamine is appropriate for creating aminosilane monolayers on silica where resistance to amine-catalyzed detachment in aqueous environments is critical [1]. The C1 α-linker structure exhibits a distinct hydrolytic stability profile compared to longer-chain γ-aminosilanes, offering a tunable parameter for optimizing the durability of functionalized surfaces in applications such as biosensors, microfluidic devices, and chromatographic stationary phases [1].

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